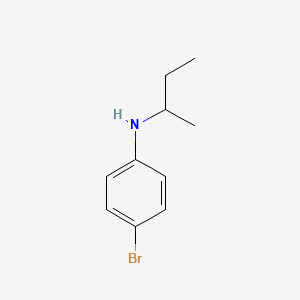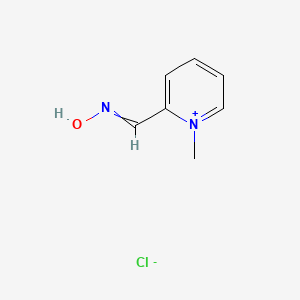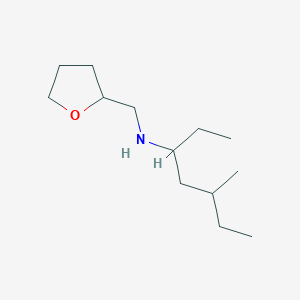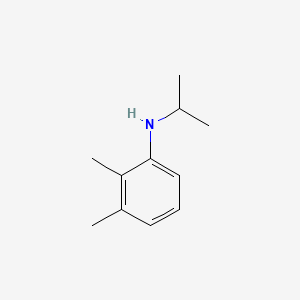
4-bromo-N-(butan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(butan-2-yl)aniline: is an organic compound that belongs to the class of anilines, where the aniline molecule is substituted with a bromine atom at the para position and a butan-2-yl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(butan-2-yl)aniline can be achieved through several steps:
Protection of Aniline: The aniline nitrogen is protected using tert-butylsilyl (TBS) protection to prevent unwanted reactions.
Bromination: The protected aniline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Deprotection and Alkylation: The TBS group is removed, and the resulting aniline is alkylated with butan-2-yl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4-bromo-N-(butan-2-yl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF).
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Amines or hydroxy derivatives.
Coupling Products: Biaryl compounds or complex aromatic systems
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-bromo-N-(butan-2-yl)aniline is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 4-bromo-N-(butan-2-yl)aniline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the butan-2-yl group contribute to the compound’s ability to bind to specific sites on proteins, altering their function and leading to various biological effects. The exact molecular pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-bromoaniline: Lacks the butan-2-yl group, making it less sterically hindered.
N-(butan-2-yl)aniline: Lacks the bromine atom, affecting its reactivity and biological activity.
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar structure but with additional methyl groups, leading to different steric and electronic properties
Uniqueness: 4-bromo-N-(butan-2-yl)aniline is unique due to the combination of the bromine atom and the butan-2-yl group, which provides a balance of steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-bromo-N-butan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXRJTZUBCNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B7809044.png)
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)






amine](/img/structure/B7809096.png)



